molecular formula C26H21FN2O6 B14031599 1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone

1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone

Cat. No.: B14031599
M. Wt: 476.5 g/mol
InChI Key: JZBPPEVWVLEFJP-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone is a complex organic compound characterized by its unique structure, which includes a quinoline moiety, a nitrophenyl group, and a fluoro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the quinoline core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the methoxy and phenylmethoxy groups: These groups can be introduced via nucleophilic substitution reactions.

    Fluorination and nitration:

    Final coupling: The final step involves coupling the quinoline derivative with a propanone derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluoro-3-((6-methoxy-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone: Lacks the phenylmethoxy group.

    1-(2-Fluoro-3-((7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone: Lacks the methoxy group.

    1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-phenyl)-2-propanone: Lacks the nitro group.

Uniqueness

1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone is unique due to the presence of all three functional groups (fluoro, methoxy, and nitro) along with the quinoline core. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C26H21FN2O6

Molecular Weight

476.5 g/mol

IUPAC Name

1-[2-fluoro-3-(6-methoxy-7-phenylmethoxyquinolin-4-yl)oxy-6-nitrophenyl]propan-2-one

InChI

InChI=1S/C26H21FN2O6/c1-16(30)12-19-21(29(31)32)8-9-23(26(19)27)35-22-10-11-28-20-14-25(24(33-2)13-18(20)22)34-15-17-6-4-3-5-7-17/h3-11,13-14H,12,15H2,1-2H3

InChI Key

JZBPPEVWVLEFJP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1F)OC2=C3C=C(C(=CC3=NC=C2)OCC4=CC=CC=C4)OC)[N+](=O)[O-]

Origin of Product

United States

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